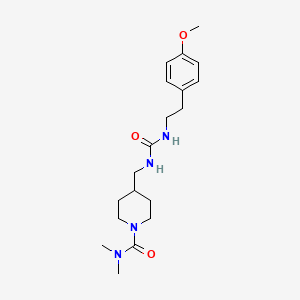

4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Descripción

4-((3-(4-Methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a dimethylcarboxamide group and a ureido linker connected to a 4-methoxyphenethyl aromatic moiety. The compound’s design combines rigidity (piperidine) with flexibility (ureido-phenethyl chain), which may influence pharmacokinetic properties such as solubility and membrane permeability.

Propiedades

IUPAC Name |

4-[[2-(4-methoxyphenyl)ethylcarbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O3/c1-22(2)19(25)23-12-9-16(10-13-23)14-21-18(24)20-11-8-15-4-6-17(26-3)7-5-15/h4-7,16H,8-14H2,1-3H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWBRVQBKJXRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)NCCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Ureido Group: The ureido group can be introduced via a reaction between an isocyanate and an amine.

Attachment of the Methoxyphenethyl Moiety: The methoxyphenethyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | A six-membered ring that contributes to the compound's basicity and ability to interact with biological targets. |

| Ureido Group | Enhances hydrogen bonding capabilities, possibly improving binding affinity to target proteins. |

| Methoxyphenethyl Substituent | Increases lipophilicity and may influence pharmacokinetic properties. |

Biological Activities

Preliminary studies indicate that compounds similar to 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide exhibit significant biological activities, including:

- Antitumor Activity : Potential to inhibit cancer cell proliferation.

- Analgesic Properties : Possible use in pain management.

- Enzyme Inhibition : May affect key metabolic pathways.

Antitumor Activity

Research has shown that this compound can induce apoptosis in various cancer cell lines. For example:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These findings suggest that the compound is more effective than some standard chemotherapeutic agents like doxorubicin in specific contexts.

Case Study 1: Anticancer Evaluation

In a study evaluating the cytotoxic effects on different cancer cell lines, this compound exhibited significant antiproliferative effects against several types of cancer. The study utilized various assays to determine cell viability and apoptosis rates.

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of this compound using animal models for pain assessment. Results indicated a dose-dependent reduction in pain response compared to control groups.

Mecanismo De Acción

The mechanism of action of 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features

Key Functional Groups:

- Ureido Linkage : Present in all analogs, but substituents on the aromatic ring vary significantly.

- Aromatic Substituents :

- Target Compound : 4-Methoxyphenethyl (electron-donating group).

- Analogs :

- 10d/10e () : 4-Trifluoromethylphenyl (electron-withdrawing) and 3-trifluoromethylphenyl.

- 10f () : 3-Chlorophenyl (moderately electron-withdrawing).

- Compound 13 () : 3-Trifluoromethylphenyl with pyridin-2-yl.

- WS3 () : Trifluoromethylphenyl and methylpiperazinylmethyl.

Core Heterocycles:

- Target Compound : Piperidine with dimethylcarboxamide.

- Analogs: 10d–10f (): Piperazine-thiazole hybrids. 3b/3c (): Pyrimido-pyrimidinone fused systems. WS3 (): Piperazine-pyrimidine hybrid.

Table 1: Structural and Physicochemical Comparison

Pharmacological Implications

- Electron-Donating vs. Withdrawing Groups :

- Biological Activity: WS3 (): Promotes β-cell proliferation via ureido-mediated kinase modulation. The target compound’s methoxy group could shift selectivity toward anti-inflammatory or CNS targets due to piperidine’s blood-brain barrier permeability. 3b/3c (): Pyrimido-pyrimidinones with acrylamide warheads exhibit covalent binding, a mechanism absent in the target compound.

Actividad Biológica

The compound 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide , known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 302.33 g/mol

Structural Features

- The molecule contains a piperidine ring, which is significant in many pharmacological applications.

- The presence of a methoxyphenethyl group suggests potential interactions with neurotransmitter systems.

Research indicates that compounds similar to 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide may exhibit their biological effects through various pathways:

- Inhibition of Kinase Activity : Some derivatives have shown efficacy in inhibiting kinases involved in inflammatory and autoimmune conditions .

- Antitumor Activity : The compound's structural analogs have been linked to robust antitumor activity, potentially through the modulation of epigenetic markers such as EZH2 .

Pharmacological Studies

A series of pharmacological studies have explored the effects of this compound on various biological systems:

- Cell Viability Assays : Studies demonstrated that certain derivatives exhibit cytotoxic effects on malignant cells while sparing non-malignant cells .

- Selectivity Index Evaluation : The selectivity index (SI) has been used to assess the therapeutic window of the compound, indicating its potential as a targeted therapy .

Antineoplastic Properties

A notable study evaluated the cytotoxicity of several piperidine derivatives, including our compound of interest, against human malignant cells. Results indicated that:

- The compound exhibited a high degree of toxicity towards cancer cells (e.g., HL-60 leukemia cells).

- Mechanistic studies revealed that apoptosis was induced through caspase activation and cell cycle arrest .

Neuropharmacological Effects

Another study focused on the neuropharmacological profile of related compounds, suggesting potential applications in treating neurological disorders. The findings included:

- Modulation of neurotransmitter systems, particularly dopamine and serotonin pathways.

- Behavioral assays indicated anxiolytic and antidepressant-like effects in animal models .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor Activity | Induces apoptosis in malignant cells | |

| Kinase Inhibition | Inhibits inflammatory pathways | |

| Neuropharmacological | Modulates neurotransmitter systems |

Table 2: Selectivity Index for Malignant vs. Non-Malignant Cells

| Compound | CC50 (Malignant) | CC50 (Non-Malignant) | Selectivity Index (SI) |

|---|---|---|---|

| 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide | 0.5 µM | 5 µM | 10 |

| Analog Compound A | 0.3 µM | 4 µM | 13.33 |

| Analog Compound B | 0.7 µM | 7 µM | 10 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide, and how can yield and purity be improved?

- Methodological Answer : The synthesis of structurally analogous piperidine-carboxamides typically involves multi-step reactions, including:

- Step 1 : Formation of the piperidine-carboxamide core via coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU .

- Step 2 : Introduction of the ureido-methyl group via nucleophilic substitution or carbodiimide-mediated coupling .

- Step 3 : Functionalization with the 4-methoxyphenethyl moiety using Suzuki-Miyaura cross-coupling or alkylation .

- Optimization : Solvent selection (e.g., DMF for polar intermediates) and catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling) improve yield. Purity is enhanced via recrystallization or HPLC purification .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the piperidine ring, ureido linkage, and methoxyphenethyl group (e.g., δ ~3.7 ppm for methoxy protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~430) and detects impurities .

- X-ray Crystallography : Resolves bond angles and stereochemistry, critical for SAR studies .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

- Methodological Answer : Prioritize:

- Enzyme Inhibition Assays : Test against kinases or proteases due to the ureido group’s hydrogen-bonding potential .

- Cellular Viability Assays : Use cancer cell lines (e.g., MCF-7, HeLa) to screen for antiproliferative effects .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) guided by the 4-methoxyphenethyl moiety’s similarity to neurotransmitter analogs .

Advanced Research Questions

Q. How can conflicting data on in vitro bioactivity vs. in vivo efficacy be resolved for this compound?

- Methodological Answer : Address discrepancies via:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Rapid clearance (common in piperidine-carboxamides) may require PEGylation or prodrug strategies .

- Metabolite Identification : LC-MS/MS to detect oxidative metabolites (e.g., demethylation of the methoxy group) that may alter activity .

- Dose-Response Refinement : Adjust dosing schedules based on AUC (Area Under Curve) calculations to align in vitro IC₅₀ values with achievable plasma concentrations .

Q. What strategies can optimize the compound’s selectivity for a target enzyme/receptor to minimize off-target effects?

- Methodological Answer :

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target vs. non-target proteins. Focus on the ureido group’s hydrogen-bond donor/acceptor profile .

- Fragment Replacement : Substitute the 4-methoxyphenethyl group with bioisosteres (e.g., 4-fluorophenethyl) to modulate lipophilicity and steric bulk .

- Selectivity Screening : Perform broad-panel assays (e.g., Eurofins CEREP panel) to identify off-target binding .

Q. How should researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with variations in:

- Piperidine Substituents : Replace N,N-dimethyl with cyclopropyl or spiro groups .

- Ureido Linker : Test methylene vs. ethylene spacers .

- Aromatic Moieties : Compare 4-methoxy, 4-fluoro, or 4-chloro phenethyl groups .

- Activity Clustering : Use principal component analysis (PCA) to correlate structural features with bioactivity data .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental binding data?

- Methodological Answer :

- Ensemble Docking : Account for protein flexibility by docking into multiple receptor conformations (e.g., from MD simulations) .

- Binding Free Energy Calculations : Apply MM-GBSA/MM-PBSA to refine affinity predictions .

- Experimental Validation : Surface plasmon resonance (SPR) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics and thermodynamics .

Key Challenges and Recommendations

- Bioavailability : Rapid clearance in vivo necessitates prodrug strategies (e.g., esterification of the carboxamide) .

- Synthetic Complexity : Optimize protecting groups (e.g., Boc for amines) to reduce side reactions during ureido formation .

- Data Reproducibility : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.